molecular formula C8H9N3 B581572 3-Amino-3-(pyridin-2-YL)propanenitrile CAS No. 1270489-77-4

3-Amino-3-(pyridin-2-YL)propanenitrile

Cat. No.: B581572
CAS No.: 1270489-77-4
M. Wt: 147.181
InChI Key: JQFYCENTMKDUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(pyridin-2-yl)propanenitrile (CAS 1270489-77-4) is a high-value, multifunctional organic building block specifically designed for research and development. This compound features a nitrile group and an amine group on the same propane backbone, which is further functionalized with a pyridin-2-yl ring. This unique structure makes it a versatile precursor in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles often found in pharmaceutical agents and biologically active molecules . The molecular formula is C8H9N3, and it has a molecular weight of 147.18 g/mol . As a key synthetic intermediate, its primary research value lies in its application in structure-activity relationship (SAR) studies and medicinal chemistry campaigns. The nitrile group can serve as a versatile handle for further chemical transformation, such as hydrolysis to carboxylic acids or reduction to amines, while the amine group can be used for amide bond formation or other coupling reactions. The embedded pyridine ring is a common pharmacophore that can contribute to hydrogen bonding and metal coordination in target molecules, influencing both the binding affinity and physicochemical properties of the resulting compounds . Researchers can leverage this scaffold to develop novel inhibitors or probes for various biological targets. Please note that this product is labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is the responsibility of the buyer to determine the suitability of the product for their intended application. Handle with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment, and refer to the Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

3-amino-3-pyridin-2-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-3,6-7H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFYCENTMKDUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 3 Amino 3 Pyridin 2 Yl Propanenitrile

Reactions at the Amino Functionality

The primary amino group in 3-Amino-3-(pyridin-2-yl)propanenitrile is a key site for nucleophilic reactions. Its reactivity is influenced by the adjacent chiral center and the electronic properties of the pyridine (B92270) ring.

Acylation and Alkylation Reactions

The amino group readily undergoes acylation with various acylating agents. For instance, reaction with acetic anhydride (B1165640) in a suitable solvent like acetone (B3395972) typically results in the formation of the corresponding N-acetyl derivative. publish.csiro.au Studies on similar aminopyridines show that acylation occurs preferentially at the exocyclic amino group rather than the more basic ring nitrogen. publish.csiro.auresearchgate.net This selectivity allows for the straightforward synthesis of various amides. The use of 4-(dimethylamino)pyridine (DMAP) can catalyze acylation reactions, especially with less reactive acylating agents like acid chlorides. acs.org

Alkylation of the amino group presents a greater challenge due to the competing reactivity of the pyridine ring nitrogen, which is generally more basic and prone to alkylation, leading to pyridinium (B92312) salt formation. publish.csiro.auwikipedia.org To achieve selective N-alkylation at the primary amine, specific strategies are often required. One approach involves the use of a protecting group for the amine, followed by alkylation and deprotection. researchgate.net Alternatively, specialized reagents and conditions can promote selective mono-N-alkylation. For example, methods developed for the selective mono-N-alkylation of amino alcohols using chelation with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) could potentially be adapted for this compound. nih.gov Another strategy involves using N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve self-limiting alkylation, preventing overalkylation. nih.gov

Reaction TypeReagentProduct TypeTypical ConditionsReference
AcylationAcetic AnhydrideN-AcetylaminopyridineAcetone, 36°C publish.csiro.au
AcylationHexanoyl Chloride / DMAPN-HexanoylaminopyridineCH2Cl2, 0°C to rt acs.org
AlkylationAlkyl Halide / BF3·OEt2N-Alkylated AminopyridineAerobic conditions acs.org
AlkylationAlkyl Halide / Heterogeneous CatalystN-Alkylated Aminopyridine100-500°C google.com

Cyclocondensation Reactions Involving the Amino Group

The juxtaposition of the amino and nitrile functionalities in this compound makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. A notable transformation is the construction of pyrimidine (B1678525) rings. The literature describes methods for synthesizing pyrazolo[3,4-d]pyrimidines and purines from o-aminonitriles. acs.orgacs.org By analogy, this compound could react with appropriate reagents, such as amides activated with trifluoromethanesulfonic anhydride, to yield substituted pyrimidines. nih.govresearchgate.netorganic-chemistry.org These reactions typically proceed through nucleophilic addition of the nitrile to an activated intermediate, followed by annulation to form the pyrimidine ring. nih.gov

Reactions at the Nitrile Functionality

The nitrile group is a versatile functional handle that can be transformed into various other groups through nucleophilic additions, hydrolysis, or reduction.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), readily add to the nitrile to form an intermediate imine anion. masterorganicchemistry.comlibretexts.org Subsequent aqueous work-up hydrolyzes this intermediate to yield a ketone. masterorganicchemistry.comacs.orgrsc.orgcdnsciencepub.com This reaction provides a powerful method for carbon-carbon bond formation, allowing the synthesis of ketones with the pyridyl-amino moiety. For example, reacting this compound with a Grignard reagent like phenylmagnesium bromide would be expected to produce the corresponding aminoketone after hydrolysis. acs.org The reaction conditions, such as the solvent and temperature, can be optimized to improve yields. masterorganicchemistry.com

NucleophileIntermediateFinal Product (after hydrolysis)Typical ConditionsReference
Grignard Reagent (e.g., Phenylmagnesium Bromide)Imine AnionKetone1. Ether/Toluene, rt; 2. H3O+ masterorganicchemistry.comacs.org
Organolithium ReagentImine AnionKetone1. Ether, rt; 2. H3O+ libretexts.org

Hydrolysis and Reduction Pathways of the Nitrile

The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. lumenlearning.comchemguide.co.uk Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, followed by attack by water. lumenlearning.com This would convert this compound into 3-Amino-3-(pyridin-2-yl)propanoic acid.

Alternatively, the nitrile group can be reduced. Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding a diamine derivative, 3-(Pyridin-2-yl)propane-1,3-diamine. libretexts.orgchemistrysteps.com For a partial reduction, a bulkier and milder reducing agent such as diisobutylaluminum hydride (DIBAL-H) can be employed. chemistrysteps.comcommonorganicchemistry.commasterorganicchemistry.com At low temperatures (e.g., -78 °C), DIBAL-H reduces the nitrile to an imine, which upon aqueous workup, hydrolyzes to an aldehyde. libretexts.orgcommonorganicchemistry.com This pathway would provide access to 3-Amino-3-(pyridin-2-yl)propanal.

TransformationReagentProductTypical ConditionsReference
HydrolysisH3O+, heatCarboxylic AcidAqueous acid, reflux lumenlearning.comchemguide.co.uk
Full ReductionLiAlH₄Primary Amine1. THF/Ether; 2. H2O workup libretexts.orgchemistrysteps.com
Partial ReductionDIBAL-HAldehyde1. Toluene, -78°C; 2. H2O workup commonorganicchemistry.commasterorganicchemistry.comcommonorganicchemistry.com

Transformations Involving the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles. wikipedia.org Direct electrophilic aromatic substitution on the pyridine ring is generally difficult and often requires harsh conditions, with substitution typically occurring at the 3-position. wikipedia.orgrsc.org

A more effective strategy for functionalizing the pyridine ring involves the initial formation of a pyridine N-oxide by oxidation with a peracid. wikipedia.orgresearchgate.net The N-oxide is more susceptible to both electrophilic and nucleophilic substitution. researchgate.netsemanticscholar.org For instance, N-oxidation activates the 2- and 4-positions of the ring towards nucleophilic attack. wikipedia.orgacs.org This allows for the introduction of various substituents, such as aryl groups via palladium-catalyzed reactions, or amino groups. researchgate.netnih.govumich.eduacs.org Subsequent deoxygenation, often with reagents like zinc dust or PCl₃, restores the pyridine ring. wikipedia.org The addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can also lead to 2-substituted pyridines. acs.orgorganic-chemistry.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is characteristically electron-deficient due to the high electronegativity of the nitrogen atom, which generally makes it less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene (B151609). wikipedia.orgslideshare.net Reactions such as Friedel–Crafts alkylation or acylation often fail because they result in the addition of the Lewis acid catalyst to the basic nitrogen atom, further deactivating the ring. wikipedia.org

However, the presence of the amino group in the side chain, which is attached to a carbon adjacent to the 2-position of the pyridine ring, influences the ring's reactivity. While not a direct substituent on the ring, its electronic effects can be transmitted. More directly, the chemistry of 2-aminopyridine (B139424) serves as a useful model. The amino group at the 2-position is a strong activating group, which significantly enhances the reactivity of the pyridine ring towards electrophiles. sapub.org

Electrophilic attack on 2-aminopyridine derivatives demonstrates distinct regioselectivity. For instance, nitration of 2-aminopyridine typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227), with the former being the predominant product. sapub.org The reaction outcome can be sensitive to conditions; at lower temperatures, the initial attack may occur on the exocyclic amino group to form a 2-nitraminopyridine intermediate, which then rearranges to the C-nitrated products upon heating. sapub.org Similarly, bromination of 2-aminopyridines can lead to mono- or di-substituted products, primarily at the 5- and 3-positions. chemindigest.com

It is crucial to note that under the strong acidic conditions often required for nitration or sulfonation, the basic nitrogen of the pyridine ring and the side-chain amino group in this compound would likely be protonated. This protonation would create positive charges, strongly deactivating the ring and making electrophilic substitution significantly more difficult. sapub.orgrsc.org

Table 1: Examples of Electrophilic Aromatic Substitution on 2-Aminopyridine Derivatives
SubstrateReagent(s)ConditionsMajor Product(s)Reference
2-AminopyridineHNO3, H2SO450°C or higher2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine sapub.org
2-AminopyridineNaBr, NaBrO3, H2SO4Room Temperature, MeCN5-Bromo-2-aminopyridine, 3,5-Dibromo-2-aminopyridine chemindigest.com
N,N'-di-(3-pyridyl)-ureaHNO3, H2SO450-70°CN,N'-di-(2-nitro-3-pyridyl)-urea google.com

Metal-Catalyzed Coupling Reactions at the Pyridine

The functionalization of the pyridine ring in derivatives of this compound can be effectively achieved through metal-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in pyridine chemistry. rsc.orgnih.gov

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures by reacting a halopyridine with a boronic acid or its ester. researchgate.netresearchgate.netnih.gov For a derivative of the target compound, a halogen (e.g., Br, Cl) would first need to be introduced onto the pyridine ring, for example, at the 5-position via electrophilic bromination. This halo-pyridine could then be coupled with various aryl or heteroaryl boronic acids to introduce new substituents. researchgate.netresearchgate.net Novel catalytic systems, including ligand-free palladium acetate, have been developed to facilitate these transformations efficiently. researchgate.net

The Heck reaction provides another avenue for C-C bond formation, coupling a halopyridine with an alkene in the presence of a palladium catalyst. masterorganicchemistry.comyoutube.com This reaction introduces an alkenyl substituent onto the pyridine ring.

Furthermore, the pyridyl nitrogen atom in 2-substituted pyridines can act as a directing group in C-H activation and functionalization reactions. rsc.orgnih.gov In derivatives like N-aryl-2-aminopyridines, the pyridyl nitrogen can coordinate to a transition metal catalyst (e.g., Pd, Rh, Ru), directing the functionalization to the ortho-position of the N-aryl group. rsc.orgnih.govresearchgate.net This strategy allows for the construction of complex polycyclic molecules through chelation-assisted cyclization. rsc.orgnih.gov

Table 2: Representative Metal-Catalyzed Coupling Reactions for Pyridine Functionalization
Reaction TypePyridine SubstrateCoupling PartnerCatalyst System (Example)Product TypeReference
Suzuki Coupling2-BromopyridineArylboronic acidPd(OAc)2 (ligand-free)2-Arylpyridine researchgate.net
Suzuki CouplingPyridine-2-sulfonyl fluorideHetero(aryl) boronic acidPd(dppf)Cl22-Heteroarylpyridine nih.gov
Heck ReactionAryl or Vinyl HalideAlkenePd(L)2, TriethylamineSubstituted Alkene masterorganicchemistry.comyoutube.com
C-H Activation/AnnulationN-Aryl-2-aminopyridineInternal AlkynePd(MeCN)2Cl2, CuCl2N-(2-pyridyl)indole rsc.org

Intramolecular Cyclization and Heterocycle Annulation Reactions

The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic nitrile group in a 1,3-relationship, makes it an ideal substrate for intramolecular cyclization reactions to form new heterocyclic rings. These transformations are powerful tools for building complex molecular architectures from relatively simple linear precursors.

Formation of Fused Pyridinyl Heterocycles

The strategic placement of reactive groups in this compound and its derivatives allows for the construction of fused heterocyclic systems containing the pyridine ring. A classic example of such a transformation is the Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. mdpi.com By analogy, the amino group of the target compound could react with an aldehyde to form an intermediate Schiff base, which could then undergo an intramolecular electrophilic attack on an activated pyridine ring to yield a tetrahydro-pyridopyrimidine or a related fused system. The success of this approach would depend on the nucleophilicity of the pyridine ring positions. mdpi.com

Another approach involves leveraging the reactivity of the nitrile group. For instance, reactions of related pyridin-2-yl-carbonitrile derivatives, such as 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles, with dienophiles can lead to complex annulation products like 4,5-diaryl-2,2′-bipyridine-6-carbonitriles through a cycloaddition-elimination sequence. urfu.ruresearchgate.net These reactions highlight the utility of the pyridyl-nitrile moiety in constructing elaborate fused systems. Furthermore, multicomponent reactions starting from 2-aminopyridine derivatives can generate polysubstituted pyridines that serve as precursors for further cyclizations into fused frameworks. nih.govnih.gov

Table 3: Examples of Fused Heterocycle Synthesis from Pyridine Precursors
Precursor TypeReaction TypeKey ReagentsFused Heterocycle ProductReference
Histidine (a β-heteroaromatic amino acid)Pictet-Spengler ReactionAldehyde, Acidic or Basic ConditionsTetrahydro-imidazo[4,5-c]pyridine mdpi.com
3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitrileDiels-Alder/[4+2] Cycloaddition2-Amino-4-aryl-1,3-oxazole4,5-Diaryl-2,2'-bipyridine-6-carbonitrile urfu.ruresearchgate.net
α,β-Unsaturated N-benzyl imineC-H Alkenylation/ElectrocyclizationAlkyne, Rh-catalystSubstituted Pyridine organic-chemistry.org
Thiochroman-4-oneCyclocondensation3-Oxo-2-arylhydrazonopropanal, NH4OAcThiochromeno[4,3-b]pyridine nih.gov

Rearrangement Processes in Propanenitrile Derivatives

Rearrangement reactions offer pathways to structurally diverse molecules that may not be accessible through direct substitution or cyclization. For propanenitrile derivatives, several types of rearrangements are known.

A significant reaction in this class is the Thorpe-Ziegler reaction , which is an intramolecular version of the Thorpe reaction. wikipedia.org It involves the base-catalyzed intramolecular condensation of a molecule containing two nitrile groups (a dinitrile) to form a cyclic β-enaminonitrile. Subsequent hydrolysis of this intermediate yields a cyclic ketone. wikipedia.org While this compound itself is not a dinitrile, if it were incorporated into a larger molecule featuring a second nitrile group at an appropriate distance, the Thorpe-Ziegler cyclization could be a viable pathway for forming a new carbocyclic ring fused to the existing structure.

Another relevant rearrangement process is observed in the chemistry of aminopyridines. As mentioned previously, 2-nitraminopyridine, formed from the nitration of 2-aminopyridine at the exocyclic nitrogen, undergoes a thermal rearrangement in the presence of acid to afford the C-nitrated 2-amino-5-nitropyridine and 2-amino-3-nitropyridine isomers. sapub.org This nitramine rearrangement is a characteristic transformation of N-nitroaryl amines.

More complex rearrangement sequences, such as those involving [2+2] cycloadditions followed by retro-electrocyclization, have been used to transform ynamines and isoxazolones into intermediates that subsequently rearrange to form substituted aminopyridines upon heating. acs.org These examples underscore the potential for the propanenitrile and aminopyridine functionalities to participate in sophisticated molecular reorganizations to access diverse chemical scaffolds.

Table 4: General Scheme for the Thorpe-Ziegler Reaction
ReactantConditionsIntermediateFinal Product (after hydrolysis)Reference
Aliphatic Dinitrile (e.g., Adiponitrile)Base (e.g., NaOEt)Cyclic β-enaminonitrileCyclic Ketone (e.g., Cyclopentanone) wikipedia.org

Computational and Theoretical Investigations on 3 Amino 3 Pyridin 2 Yl Propanenitrile

Electronic Structure and Reactivity Descriptors from Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For 3-Amino-3-(pyridin-2-yl)propanenitrile, DFT calculations would provide insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

A computational study on this compound would involve optimizing its geometry and then calculating the energies and spatial distributions of its molecular orbitals. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. Specific values for this compound are not available in the literature.

The analysis would also involve visualizing the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, it would be expected that the lone pair on the amino group and the nitrogen of the pyridine (B92270) ring would contribute significantly to the HOMO, while the LUMO might be distributed over the pyridine ring and the nitrile group.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are another set of descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.

For this compound, calculating the Fukui functions would allow for a detailed mapping of its reactivity. The sites with the highest values for the Fukui function for nucleophilic attack (f+) would be the most electrophilic, while those with the highest values for electrophilic attack (f-) would be the most nucleophilic.

Table 2: Hypothetical Fukui Function Indices for Selected Atoms of this compound

Atomf+ (Electrophilic Attack)f- (Nucleophilic Attack)
N (amino)Data not availableData not available
N (pyridine)Data not availableData not available
C (nitrile)Data not availableData not available

This table is for illustrative purposes only. Specific values for this compound are not available in the literature.

Mechanistic Elucidation of Reactions Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.

Transition State Analysis and Reaction Pathways

To understand how this compound participates in a chemical reaction, for example, a cyclization or a substitution, computational methods would be used to locate the transition state(s) and intermediates along the reaction pathway. The transition state is the highest energy point on the reaction coordinate and is crucial for determining the reaction rate.

The geometry of the transition state would reveal the arrangement of atoms as bonds are being broken and formed. By calculating the energy of the reactants, transition state(s), and products, an energy profile for the reaction can be constructed. This profile provides the activation energy, which is a key determinant of the reaction kinetics.

Solvent Effects on Reaction Mechanisms

Solvent can have a significant impact on reaction rates and mechanisms. nih.gov Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

For a reaction involving this compound, computational studies in different solvents would be necessary to understand how the solvent stabilizes or destabilizes the reactants, transition states, and products. This would provide insights into the optimal solvent for a particular transformation and how the reaction mechanism might change in different solvent environments. For example, polar solvents might favor reaction pathways that involve charge separation in the transition state.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule and its interactions with other molecules are critical to its properties and function.

A detailed conformational analysis of this compound would involve systematically rotating the single bonds in the molecule to identify all possible stable conformers (energy minima). The relative energies of these conformers would be calculated to determine their populations at a given temperature. A recent study on the similar but simpler molecule, 3-aminopropionitrile, revealed the presence of multiple stable gauche and trans conformers, with the gauche conformers being slightly more prevalent in the gas phase. researchgate.net A similar complexity would be expected for this compound due to the rotational freedom around the C-C and C-N bonds.

Furthermore, computational methods can be used to study the intermolecular interactions of this compound. This would involve calculating the interaction energies and geometries of dimers or clusters of the molecule to understand how they interact with each other through hydrogen bonding (e.g., involving the amino and nitrile groups) and stacking interactions (involving the pyridine rings). These interactions are crucial for understanding the solid-state structure and properties of the compound.

Hydrogen Bonding Networks

The molecular architecture of this compound features several key functional groups capable of participating in hydrogen bonding: the amino group (-NH2), the pyridine ring nitrogen, and the nitrile group (-C≡N). The amino group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen and the nitrile nitrogen allows them to function as hydrogen bond acceptors.

Computational studies on related aminopyridine molecules have shown that the pyridine nitrogen is a primary site for hydrogen bonding. researchgate.netnih.gov In the case of this compound, intermolecular hydrogen bonds of the N-H···N type are highly probable, where the amino group of one molecule interacts with the pyridine nitrogen of a neighboring molecule. This interaction is a significant factor in the formation of supramolecular assemblies.

Ab initio molecular orbital calculations on similar systems, like alkoxy-aminopyridines, have demonstrated the formation of dual hydrogen-bonded complexes. nih.gov This suggests that this compound could form intricate hydrogen-bonding networks, potentially leading to dimers, chains, or more complex three-dimensional structures. The interplay between these different hydrogen bonding possibilities would be a critical determinant of the compound's crystal structure and its physical properties.

A summary of the potential hydrogen bond donors and acceptors in this compound is presented in Table 1.

Functional GroupRole in Hydrogen Bonding
Amino (-NH2)Donor
Pyridine NitrogenAcceptor
Nitrile (-C≡N)Acceptor

Table 1. Potential Hydrogen Bond Donors and Acceptors in this compound. This table is generated based on the fundamental principles of hydrogen bonding and is not derived from a specific experimental study on the title compound.

π-Stacking and Supramolecular Assembly

Computational studies on N-(pyrimidyl)-ω-amino acids have shown the formation of one-dimensional supramolecular polymers in the solid state, driven by a combination of hydrogen bonding and π-stacking. rsc.org It is conceivable that this compound could form similar chain-like or sheet-like structures through a combination of N-H···N hydrogen bonds and π-π stacking of the pyridine rings.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural features of molecules with their physicochemical properties. nih.gov While no specific QSPR models for this compound have been reported, the methodology has been successfully applied to various classes of compounds, including aminopyridine derivatives. nih.govtandfonline.com

A typical QSPR study involves the calculation of a set of molecular descriptors that quantify different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. These descriptors are then used to build a mathematical model that can predict a specific property of interest. For this compound, QSPR models could potentially be developed to predict properties such as:

Solubility: The ability of the compound to dissolve in various solvents.

Melting Point: The temperature at which the solid form of the compound melts.

LogP: The partition coefficient between octanol (B41247) and water, which is a measure of a compound's lipophilicity.

Reactivity: The propensity of the compound to undergo specific chemical reactions.

The development of a QSPR model for a class of compounds that includes this compound would require a dataset of molecules with known experimental values for the property of interest. Various machine learning algorithms, such as multiple linear regression, partial least squares, and artificial neural networks, can be employed to build the QSPR model. nih.gov The predictive power of such models can be a valuable tool in the design and optimization of new molecules with desired properties. Recent advancements in QSPR modeling have even led to the development of open-source software libraries to facilitate the creation of such models. github.com

A hypothetical QSPR workflow for predicting a property of this compound and its analogs is outlined in Table 2.

StepDescription
1. Data CollectionA set of molecules including this compound and its derivatives with experimentally measured property values is compiled.
2. Molecular Descriptor CalculationA variety of descriptors (e.g., topological, geometrical, electronic) are calculated for each molecule in the dataset.
3. Model BuildingA statistical or machine learning method is used to establish a mathematical relationship between the descriptors and the property.
4. Model ValidationThe predictive performance of the model is assessed using statistical metrics and external validation sets.
5. Property PredictionThe validated model is used to predict the property for new, untested molecules.

Table 2. Generalized Workflow for a QSPR Study. This table outlines the general steps involved in a QSPR study and is not based on a specific study of the title compound.

Applications of 3 Amino 3 Pyridin 2 Yl Propanenitrile in Complex Molecule Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of the amino and nitrile groups allows 3-Amino-3-(pyridin-2-YL)propanenitrile to participate in a variety of cyclization and condensation reactions. The pyridine (B92270) ring not only imparts specific electronic and steric properties but also serves as a coordination site, further expanding its synthetic potential.

The aminonitrile functionality is a well-established precursor for a wide range of nitrogen-containing heterocycles, which form the core of many biologically active compounds.

Pyrazoles: this compound can serve as a key starting material for substituted pyrazoles. The synthesis typically involves condensation with 1,3-dicarbonyl compounds or their equivalents. For instance, reaction with a β-ketoester in the presence of a base can lead to the formation of a pyrazolone intermediate, which can be further derivatized. beilstein-journals.org Multicomponent reactions involving the aminonitrile, an aldehyde, and a 1,3-dicarbonyl compound can also yield highly substituted pyrazole derivatives. mdpi.com A general approach involves the reaction of a precursor like a 3-oxo-3-arylpropanenitrile with hydrazine, a reaction pathway for which the aminonitrile serves as a masked equivalent. nih.govresearchgate.net

Pyrimidines: Pyrimidine (B1678525) rings are central to numerous pharmaceuticals. β-Aminonitriles are valuable precursors for synthesizing substituted 4-aminopyrimidines through base-catalyzed self-condensation or reaction with other nitriles. nih.govrsc.orgresearchgate.net The reaction proceeds via the formation of a β-enaminonitrile intermediate, which then undergoes cyclization. This approach allows for the construction of diverse pyrimidine libraries by varying the reaction partners and conditions. nih.govmdpi.com

Isoxazoles: The synthesis of isoxazoles can be achieved from precursors derived from this compound. One common method involves the reaction of a 1,3-dicarbonyl compound, which can be synthesized from nitrile-containing precursors, with hydroxylamine. youtube.com Another powerful method is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne; the aminonitrile can be chemically modified to participate in such reaction pathways. nih.govnih.govorganic-chemistry.org

The following table summarizes the heterocyclic scaffolds accessible from aminonitrile precursors.

Table 1: Heterocyclic Scaffolds from Aminonitrile Precursors

Heterocycle Key Reagents/Reaction Type General Principle
Pyrazoles Hydrazine, 1,3-Dicarbonyls Cyclocondensation
Pyrimidines Nitriles, Amidines Dimerization/Cyclization
Isoxazoles Hydroxylamine, Alkynes Cyclocondensation, Cycloaddition

While the direct application of this compound in the total synthesis of a specific natural product is not extensively documented in readily available literature, its structural motifs are present in various natural compounds. Nitrile-containing natural products are diverse, and many are derived biosynthetically from amino acids. rsc.org Synthetic strategies often leverage versatile building blocks to construct complex molecular frameworks. The aminonitrile moiety can be envisioned as a synthon for α-amino acids or diamines after chemical manipulation, making it a potential starting material for peptide-based natural products or alkaloids. Its ability to form heterocyclic rings, as discussed previously, is also crucial for synthesizing natural products containing pyrazole, pyrimidine, or related scaffolds.

The structural core of this compound is highly relevant to the pharmaceutical industry. Pyridine and aminonitrile groups are common features in many active pharmaceutical ingredients (APIs). For example, a structurally related compound, ethyl 3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-propionate, serves as a key intermediate in the synthesis of Dabigatran Etexilate, an anticoagulant medication. hsppharma.com This highlights the value of the pyridyl-amino-propionate/nitrile backbone in constructing complex drug molecules. The compound is a valuable starting point for generating libraries of novel compounds for drug discovery screening and for the production of specialized fine chemicals.

Design and Synthesis of Metal Ligands Incorporating the Pyridinylpropanenitrile Moiety

The pyridine ring is a classic and robust coordinating group in inorganic and organometallic chemistry. nih.govwikipedia.org The presence of the pyridine nitrogen in this compound, with its available lone pair of electrons, makes it an excellent candidate for ligand design.

The pyridine nitrogen atom can coordinate to a wide variety of transition metal ions, including but not limited to iron, cobalt, nickel, copper, ruthenium, and palladium. wikipedia.orgnih.gov The resulting metal complexes can exhibit diverse geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion and other coordinating ligands. wikipedia.org Furthermore, the adjacent amino and nitrile groups could potentially participate in metal binding, allowing the molecule to act as a bidentate or even a tridentate ligand, forming stable chelate rings. The coordination of the nitrile group to a metal center is also a known phenomenon in coordination chemistry. researchgate.net This multi-functional coordination ability makes this compound a versatile platform for creating novel coordination complexes and polymers with interesting structural and electronic properties. rsc.orgsciencenet.cn

Table 2: Potential Coordination Properties

Coordinating Atom Role in Complexation Potential Metal Ions
Pyridine Nitrogen Primary binding site (Lewis base) Fe, Co, Ni, Cu, Ru, Pd, Ag
Amino Nitrogen Potential secondary site for chelation Cu, Ni, Co
Nitrile Nitrogen Weaker coordination, potential bridging Ag, Cu, Ru

Metal complexes derived from pyridine-containing ligands are extensively used in catalysis. By chemically modifying the amino or nitrile group of this compound, a vast library of derivative ligands can be synthesized. For instance, condensation of the amino group with aldehydes or ketones can yield Schiff base (imine) ligands. Bis(imino)pyridine ligands, for example, form highly active iron and cobalt complexes used in ethylene oligomerization and polymerization. researchgate.net

Similarly, terpyridine-metal complexes are known to catalyze a range of challenging transformations, including C-C bond formation and hydrofunctionalization reactions. nih.gov Derivatives of this compound could be elaborated into pincer-type ligands, which are known to stabilize metal centers and promote catalytic activity. The electronic and steric properties of the catalyst can be fine-tuned by introducing different substituents, enabling control over the activity and selectivity of the catalytic process. unimi.it

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Amino 3 Pyridin 2 Yl Propanenitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, allowing for the unambiguous assignment of the molecule's structure. uobasrah.edu.iq

For 3-Amino-3-(pyridin-2-yl)propanenitrile, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons. The pyridine (B92270) ring, being asymmetrically substituted at the 2-position, would present four unique signals in the aromatic region (typically δ 7.0–8.6 ppm). chemicalbook.com The proton on the carbon adjacent to the nitrogen (the α-proton) would appear as a multiplet, its chemical shift influenced by the adjacent amino and pyridinyl groups. The two protons of the methylene (B1212753) group (-CH₂CN) are diastereotopic and would likely appear as distinct multiplets. The protons of the primary amine (NH₂) would typically produce a broad singlet.

¹³C NMR spectroscopy provides information on the carbon skeleton. mdpi.com For this compound, five distinct signals would be expected for the pyridine ring carbons, with the carbon attached to the chiral center (C2) being significantly shifted. researchgate.net Additional signals would correspond to the methine carbon (-CH(NH₂)-), the methylene carbon (-CH₂CN), and the characteristic carbon of the nitrile group (-C≡N), which typically appears in the δ 115-125 ppm range. nih.gov While specific experimental data for the title compound is not widely published, expected chemical shifts can be inferred from data on related structures.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeNucleusExpected Chemical Shift (δ) ppmNotes
Pyridine Ring¹H7.0 - 8.6Four distinct signals expected due to asymmetric substitution. Protons closer to the nitrogen atom are typically more deshielded (higher ppm). chemicalbook.comchemicalbook.com
-C H(NH₂)-¹H~4.0 - 4.5A methine proton adjacent to a nitrogen atom. The exact shift depends on solvent and concentration.
-C H₂CN¹H~2.5 - 3.0Methylene protons adjacent to a nitrile group. Expected to be two separate signals due to diastereotopicity.
-NH₂¹H1.5 - 3.5 (broad)Chemical shift and peak shape are highly dependent on solvent, temperature, and concentration. May exchange with D₂O.
Pyridine Ring¹³C120 - 160Five distinct signals. The carbon atom at the point of substitution (C2) and the carbon ortho to the nitrogen (C6) would have characteristic shifts. researchgate.net
-C H(NH₂)-¹³C~50 - 60Methine carbon attached to an amino group.
-C H₂CN¹³C~20 - 30Aliphatic methylene carbon.
-C ≡N¹³C~117 - 120Characteristic shift for a nitrile carbon. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. wikipedia.org For this compound (C₈H₉N₃), the exact molecular weight is 147.0796 g/mol . Since it contains an odd number of nitrogen atoms, its molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would have an odd mass-to-charge ratio (m/z) of 147. libretexts.orgyoutube.com

The fragmentation of the molecular ion provides valuable structural information. For aliphatic amines, a characteristic fragmentation pathway is the homolytic cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org This process leads to the formation of a stable, resonance-stabilized cation.

For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the chiral carbon and the cyanomethylene group, resulting in the loss of a cyanomethyl radical (•CH₂CN). This would generate a highly stable pyridin-2-ylmethanamine (B45004) cation at m/z 107.

Cleavage of the C-C bond within the pyridine ring is less likely, but cleavage of the bond between the pyridine ring and the chiral carbon could lead to the loss of a pyridin-2-yl radical, generating a 2-aminopropanenitrile (B1206528) cation at m/z 70. nist.gov

Analysis of related compounds, such as 3-amino-3-(pyridin-2-yl)propan-1-ol, shows predicted fragments corresponding to the loss of water and other small molecules, which can help corroborate proposed fragmentation pathways. uni.lu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

PropertyValue / Description
Molecular FormulaC₈H₉N₃
Molecular Weight147.18 g/mol
Molecular Ion [M]⁺m/z 147
Key Fragment (α-cleavage)m/z 107; [C₆H₇N₂]⁺. Formed by the loss of the •CH₂CN radical. This is expected to be a major peak due to the stability of the resulting cation. libretexts.org
Key Fragment (α-cleavage)m/z 70; [C₃H₆N₂]⁺. Formed by the loss of the pyridin-2-yl radical. The relative intensity would depend on the stability of this fragment compared to the m/z 107 fragment. nist.gov
Other FragmentsFragments corresponding to the pyridine ring itself (e.g., m/z 78) or subsequent losses from the primary fragments would also be expected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.nettsijournals.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the compound.

The IR spectrum of this compound would exhibit several key absorption bands:

N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. tsijournals.com

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanenitrile backbone appear just below 3000 cm⁻¹. researchgate.net

C≡N Stretching: The nitrile group gives rise to a sharp, medium-intensity absorption band in the 2200-2260 cm⁻¹ range. Its intensity can be enhanced by conjugation.

C=C and C=N Stretching: The pyridine ring vibrations appear in the 1400-1600 cm⁻¹ region. chemicalbook.com

N-H Bending: The scissoring vibration of the primary amine group typically results in a broad band around 1600 cm⁻¹. tsijournals.com

Raman spectroscopy would provide complementary information, particularly for the more symmetric, less polar bonds. The C≡N and aromatic ring stretching vibrations are often strong in the Raman spectrum.

Interactive Data Table: Characteristic IR and Raman Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
Primary Amine (-NH₂)N-H Stretch (asymmetric)~3400 - 3500Typically observed for primary amines. tsijournals.com
Primary Amine (-NH₂)N-H Stretch (symmetric)~3300 - 3400Typically observed for primary amines. tsijournals.com
Aromatic C-HC-H Stretch~3010 - 3100Characteristic of protons on the pyridine ring. researchgate.net
Aliphatic C-HC-H Stretch~2850 - 2960From the -CH- and -CH₂- groups of the propanenitrile chain.
Nitrile (-C≡N)C≡N Stretch~2220 - 2260A sharp band of medium intensity in IR, often strong in Raman.
Pyridine RingC=C and C=N Ring Stretch~1400 - 1610A series of bands characteristic of the aromatic heterocycle. chemicalbook.comnist.gov
Primary Amine (-NH₂)N-H Bend (Scissoring)~1590 - 1650Can sometimes overlap with aromatic ring stretching bands. tsijournals.com
Pyridine RingC-H Out-of-Plane Bend~750 - 850The pattern of these bands can help confirm the substitution pattern on the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can calculate the precise positions of each atom, yielding accurate bond lengths, bond angles, and torsional angles. mdpi.com

While a specific crystal structure for this compound has not been reported in the surveyed literature, the technique would provide invaluable information if suitable crystals were grown. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the crystal lattice. Key structural parameters, such as the planarity of the pyridine ring and the tetrahedral geometry around the chiral carbon, would be determined with high precision. wikipedia.org Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds involving the amino group and the pyridine nitrogen, which govern the solid-state properties of the compound. For related, complex structures, X-ray diffraction has been used to confirm molecular geometry and intermolecular hydrogen bonding networks. researchgate.net

Interactive Data Table: Typical Bond Lengths and Angles Relevant to this compound

Bond / AngleTypeExpected ValueNotes
C-C (aliphatic)Bond Length~1.54 ÅStandard length for a single bond between sp³ hybridized carbons.
C-N (amine)Bond Length~1.47 ÅTypical length for a single bond between an sp³ carbon and an sp³ nitrogen.
C-C (aromatic)Bond Length~1.39 ÅAverage bond length within a benzene (B151609) or pyridine ring. wikipedia.org
C-N (aromatic)Bond Length~1.34 ÅBond length within the pyridine ring. wikipedia.org
C≡N (nitrile)Bond Length~1.16 ÅCharacteristic length for a carbon-nitrogen triple bond.
C-C-N (propanenitrile)Bond Angle~109.5°Expected tetrahedral geometry around the sp³ carbons.
C-N-H (amine)Bond Angle~107°Typical angle for a primary amine.
C-N-C (pyridine)Bond Angle~117°Angle within the pyridine ring at the nitrogen atom. wikipedia.org

Q & A

Q. What are the standard synthetic routes for 3-amino-3-(pyridin-2-yl)propanenitrile, and how can reaction conditions be optimized for academic-scale synthesis?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of pyridin-2-yl aldehyde with a suitable amine (e.g., benzylamine) to form an imine intermediate.
  • Step 2 : Reduction of the imine to generate the corresponding amine.
  • Step 3 : Cyanation via nucleophilic substitution or Strecker reaction to introduce the nitrile group.
    Optimization includes using catalysts like sodium cyanoborohydride for stereochemical control, solvent selection (e.g., ethanol or THF), and temperature modulation (0–5°C for sensitive intermediates). Batch reactors are common in academic labs, but microfluidic systems can enhance reproducibility for small-scale synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : For absolute stereochemical determination, SHELX software is widely used for refinement, particularly for resolving chiral centers .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm regiochemistry (e.g., pyridine ring protons at δ 7.5–8.5 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 174.09 for C9_9H10_{10}N3_3) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise in stereochemical purity?

Enantioselective methods involve chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. Key challenges include:

  • Racemization : Mitigated by low-temperature reactions and avoiding strong acids/bases.
  • Purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) separates enantiomers. Confirmation via circular dichroism (CD) or X-ray crystallography is essential .

Q. What computational strategies are effective in predicting the biological activity of this compound?

  • Molecular docking : Tools like AutoDock Vina predict binding affinity to targets (e.g., kinases or GPCRs). Pyridine and nitrile groups often interact with catalytic lysine or serine residues.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding modes .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Reproducibility checks : Validate assays under identical conditions (pH, temperature, cell lines).
  • Structural analogs : Compare activity of derivatives (e.g., halogen-substituted variants) to identify SAR trends.
  • Control experiments : Rule out off-target effects using knockout models or competitive inhibitors .

Q. What methodologies are recommended for evaluating the compound’s potential as an enzyme inhibitor?

  • Kinetic assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for proteases).
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (konk_{on}, koffk_{off}) in real time.
  • Thermal shift assays : Monitor protein stability changes (ΔTm\Delta T_m) upon ligand binding .

Q. How can reaction mechanisms involving the nitrile group be probed experimentally?

  • Isotopic labeling : Use 15^{15}N-cyanide to track nitrile incorporation via NMR or MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates with 12^{12}C/13^{13}C-labeled substrates to identify rate-determining steps.
  • In situ IR spectroscopy : Monitor CN stretching vibrations (~2200 cm1^{-1}) during reactions .

Q. What strategies ensure the compound’s stability during long-term storage or under experimental conditions?

  • Temperature control : Store at –20°C under inert gas (Ar/N2_2) to prevent hydrolysis.
  • Light protection : Use amber vials to avoid photodegradation of the pyridine ring.
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.